Ethyl 6-phenyl-3-pyridinecarboxylate
Description
Ethyl 6-phenyl-3-pyridinecarboxylate is a pyridine derivative featuring a phenyl group at the 6-position and an ethyl ester moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. Its aromatic pyridine core and functionalized substituents enable diverse reactivity, including nucleophilic substitution, ester hydrolysis, and coordination chemistry.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-9-13(15-10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
IKHQUQSZIPLOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The Suzuki-Miyaura coupling between ethyl 6-chloronicotinate and phenylboronic acid is the most widely reported method. This approach leverages a Pd-based catalyst to form the C–C bond between the pyridine core and the phenyl group. Key steps include:
-
Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–1.0 mol% loading.
-
Base : K₂CO₃ or Na₂CO₃ in polar solvents (e.g., THF or DMF).
A representative procedure involves refluxing ethyl 6-chloronicotinate (24 g, 1.0 equiv), phenylboronic acid (23.6 g, 1.2 equiv), and Pd(OAc)₂ (7 g) in 1,4-dioxane/water (7:3 v/v) for 8 hours. Post-reaction extraction with ethyl acetate and purification by silica gel chromatography yield the product in 86.8%.
Table 1: Optimization of Suzuki-Miyaura Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.5–1.0 mol% Pd | >85% |
| Solvent System | Dioxane/H₂O (7:3) | Maximizes solubility |
| Temperature | 80–100°C | Balances rate and decomposition |
Esterification of Preformed Pyridinecarboxylic Acids
Direct Esterification with Ethanol
Ethyl 6-phenyl-3-pyridinecarboxylate can be synthesized via acid-catalyzed esterification of 6-phenylnicotinic acid. The CN106957262A patent outlines a scalable protocol:
-
Reactants : 6-Phenylnicotinic acid (1.0 equiv), absolute ethanol (1.2 equiv), HND230 solid acid catalyst (0.1 wt%).
-
Conditions : Reflux in toluene at 55–65°C for 4–6 hours with azeotropic water removal.
This method avoids toxic reagents but requires careful control of water content to prevent hydrolysis.
Transesterification Strategies
Alternative routes employ ethyl chloroformate or DCC-mediated coupling. For example, reacting 6-phenylnicotinic acid with ethyl chloroformate in anhydrous THF at 0°C achieves 90% conversion. However, these methods generate stoichiometric waste, limiting industrial appeal.
Cyclization via [4+2] Annulation
Zwitterion-Mediated Annulation
A novel approach reported in Organic Syntheses utilizes ethyl 2-(triphenylphosphoranylidene)propionate and N-benzylidene-p-toluenesulfonamide:
-
Reagents : Ethyl allenoate (1.0 equiv), imine (1.1 equiv), BF₃·Et₂O (10 mol%).
-
Conditions : Benzene, reflux for 14 hours under Dean-Stark trap.
The mechanism involves phosphine addition to the allenoate, forming a zwitterion that undergoes cyclization with the imine.
Table 2: Comparative Analysis of Cyclization vs. Cross-Coupling
| Method | Yield | Scalability | Key Limitation |
|---|---|---|---|
| Suzuki-Miyaura | 86.8% | High | Pd catalyst cost |
| Esterification | 98% | Moderate | Water sensitivity |
| Annulation | 94% | Low | Multi-step purification |
Industrial-Scale Considerations
Catalyst Recycling in Suzuki-Miyaura
Recent advances in Pd recovery, such as immobilized catalysts (e.g., Pd/C or Pd-Al₂O₃), reduce costs by enabling 5–10 reaction cycles without significant activity loss. For instance, using Pd-doped mesoporous silica in glycerol/TEOA solvents achieves 98% yield with 0.33 mol% Pd loading.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-phenyl-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of 6-phenylnicotinic acid.
Reduction: Formation of 6-phenylnicotinyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 6-phenyl-3-pyridinecarboxylate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to biologically active nicotinic acid derivatives.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 6-phenyl-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic pathways. The compound may also interact with cellular receptors, influencing signal transduction processes and cellular responses .
Comparison with Similar Compounds
Substituted Pyridinecarboxylates with Halogen and Heterocyclic Groups
Key Compounds :
- Ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate (I)
- Ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate (II)
- Ethyl 4-(4-fluorophenyl)-6-phenyl-2-(1-piperidinyl)-3-pyridinecarboxylate (III)
Comparison :
- Impact of Substituents: Bromo (I): Enhances electrophilicity at C2, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . 4-Fluorophenyl: Increases lipophilicity, which may enhance blood-brain barrier penetration in drug candidates .
Pyridine Derivatives with Thieno and Dihydropyridine Moieties
Key Compounds :
Comparison :
- Dihydropyridine Core: Common in pharmaceuticals (e.g., nifedipine analogs) but prone to oxidation, unlike the stable pyridine core .
Methyl- and Tolyl-Substituted Analogs
Key Compounds :
Comparison :
- Applications: Methyl Groups: Improve metabolic stability in drug candidates .
Sulfanyl and Cyano Derivatives
Key Compounds :
- Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate (CAS 89517-93-1)
- Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate
Comparison :
- Synthetic Utility: Sulfanyl/Cyano Groups: Serve as handles for further functionalization (e.g., nucleophilic substitution or cyclization) .
Q & A
Q. What are the recommended synthetic routes for Ethyl 6-phenyl-3-pyridinecarboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or esterification. For example, analogous compounds like Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate are synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution reactions . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Catalysts : Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd) improve regioselectivity.
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve optimal yields .
Reaction progress should be monitored via TLC or HPLC to isolate intermediates and final products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, pyridine ring protons resonate at δ 7.5–8.5 ppm, while ester groups appear at δ 1.2–1.4 ppm (CH₃) and δ 4.2–4.4 ppm (CH₂) .
- X-ray crystallography : Resolves molecular geometry, as seen in Ethyl 5,6-dihydroxybenzofuran-3-carboxylate, where bond angles and torsion angles validate stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Storage : Keep at room temperature in airtight containers, away from ignition sources (e.g., open flames) .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- First aid : In case of inhalation or skin contact, rinse thoroughly and seek medical attention with the SDS sheet .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?
Discrepancies often arise from impurities or solvent polarity variations. For example:
- Purity assessment : Use HPLC (>95% purity) to eliminate confounding factors .
- Solvent screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and hexane (non-polar) under controlled temperatures.
- Crystallography : Compare lattice parameters (e.g., unit cell dimensions) to identify polymorphic forms affecting solubility .
Q. What computational strategies are suitable for predicting the biological activity of this compound analogs?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Structural analogs like Ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-pyrazolo[3,4-b]pyridine-4-carboxylate show kinase inhibition via π-π stacking and hydrogen bonding .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to design optimized derivatives .
Q. How can reaction conditions be optimized to mitigate byproduct formation during scale-up synthesis?
- DoE (Design of Experiments) : Apply factorial designs to test variables like temperature, catalyst loading, and solvent ratios. For instance, reducing Pd catalyst from 5 mol% to 2 mol% decreased dimerization byproducts in related pyridine esters .
- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .
Q. What methodologies address contradictory spectroscopic data in structural elucidation?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded spectra, as demonstrated in Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate studies .
- DFT calculations : Compare experimental ¹³C NMR shifts with theoretical values (e.g., using Gaussian 09) to validate proposed structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
